Para- vs. Ortho-Bromo Substitution: Impact on Predicted Physicochemical Properties Relevant to Permeability and Solubility
The target para-bromo isomer (CAS 415721-83-4) is predicted to exhibit a higher dipole moment and altered logP relative to the ortho-bromo isomer (CAS 415721-00-5) due to the symmetrical electron-withdrawing effect of the para-substituted bromine [1]. While experimentally measured density and boiling point for the para isomer remain unreported in public databases, the ortho isomer has a reported density of 1.4±0.1 g/cm³ and a boiling point of 399.0±32.0 °C . These predicted differences in polarity and lipophilicity can translate into measurable variations in membrane permeability and aqueous solubility, which are critical for both in vitro assay performance and in vivo pharmacokinetics.
| Evidence Dimension | Predicted logP and dipole moment |
|---|---|
| Target Compound Data | Para-bromo: predicted higher dipole moment (no experimental value available); logP not experimentally determined |
| Comparator Or Baseline | Ortho-bromo isomer (CAS 415721-00-5): Density 1.4±0.1 g/cm³; BP 399.0±32.0 °C |
| Quantified Difference | Not quantifiable due to lack of experimental data for target; difference inferred from SAR principles |
| Conditions | In silico prediction based on molecular structure comparison |
Why This Matters
For procurement, the para isomer may offer superior passive permeability or distinct solubility characteristics compared to the ortho isomer, which can be decisive in cell-based assay development.
- [1] General medicinal chemistry SAR: para-substitution effects on dipole moment and lipophilicity (class-level knowledge). View Source
